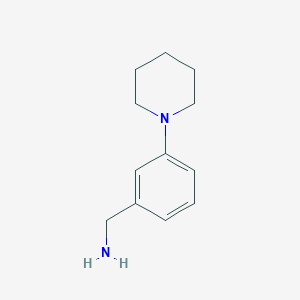

3-(1-Piperidyl)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-piperidin-1-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISSHLVDQOLHNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383773 |

Source

|

| Record name | 1-[3-(Piperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-71-6 |

Source

|

| Record name | 3-(1-Piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Piperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(1-piperidyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Piperidyl)benzylamine: Chemical Properties, Structure, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 3-(1-Piperidyl)benzylamine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel piperidine and benzylamine derivatives. The information presented herein is a compilation of data from various scientific sources and is intended to serve as a foundational resource for further investigation.

Chemical Properties and Structure

This compound, with the CAS number 175696-71-6, is a substituted benzylamine derivative. Its core structure consists of a benzylamine moiety where the phenyl ring is substituted at the meta-position with a piperidine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [3-(1-Piperidinyl)phenyl]methanamine | [1] |

| CAS Number | 175696-71-6 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.29 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |

| SMILES | C1CCN(CC1)C2=CC=CC(=C2)CN | [2] |

| InChI Key | BISSHLVDQOLHNQ-UHFFFAOYSA-N | [1] |

Structural Elucidation

The chemical structure of this compound can be represented in multiple ways, including its IUPAC name, SMILES string, and a 2D chemical structure diagram.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1-Piperidyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Piperidyl)benzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine core linked to a piperidine moiety at the meta position, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential pharmacological activities, with a focus on its interaction with monoamine transporters.

Physicochemical Characteristics

Precise experimental data for this compound is not extensively reported in public literature. The following tables summarize available and estimated data based on structurally similar compounds, such as its isomers and N-benzylpiperidine derivatives.

General and Physical Properties

| Property | Value/Information | Source/Basis |

| Chemical Name | This compound | - |

| CAS Number | 175696-71-6 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Appearance | Colorless to pale yellow oil (Predicted) | Based on similar benzylamine derivatives[2] |

| Melting Point | 6-7 °C (Estimated for 4-benzylpiperidine) | [3] |

| Boiling Point | ~279 °C (Estimated for 4-benzylpiperidine) | [3] |

| pKa (Primary Amine) | ~9-10 (Predicted) | Based on typical benzylamines[4][5] |

| pKa (Tertiary Amine) | ~9-11 (Predicted) | Based on N-benzylpiperidine[6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. (Predicted) | Based on 2-(1-Piperidyl)benzylamine and N-benzylpiperidine[2][6] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [1] |

Spectral Data (Predicted)

| Spectral Data | Predicted Features |

| ¹H NMR | Aromatic protons (δ ~7.0-7.5 ppm), benzylic CH₂ next to the primary amine (δ ~3.8 ppm), multiplets for the piperidine ring protons (δ ~1.4-2.5 ppm), and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Aromatic carbons (δ ~120-140 ppm), benzylic carbon next to the primary amine (δ ~45 ppm), and piperidine carbons (δ ~24-55 ppm). |

| IR Spectroscopy | N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺) at m/z 191.15. |

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 3-(1-Piperidyl)benzaldehyde with ammonia.[7][8]

Materials:

-

3-(1-Piperidyl)benzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Reducing agent (e.g., sodium borohydride, NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Dissolve 3-(1-Piperidyl)benzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonia in methanol (5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Use a 30° pulse angle and a 1-2 second relaxation delay.

-

¹³C NMR Acquisition: Acquire spectra on a 100 MHz or higher spectrometer. Use a 45° pulse angle and a 2-second relaxation delay with proton decoupling.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

ESI-MS Protocol: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

-

Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺) and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the structure.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, its structural similarity to other benzylpiperidine derivatives suggests potential activity as a modulator of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][9][10][11] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.

Monoamine Transporter Inhibition Workflow

The following diagram illustrates a general experimental workflow for assessing the inhibitory activity of a compound like this compound on monoamine transporters.

References

- 1. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Benzylpiperidine 99 31252-42-3 [sigmaaldrich.com]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 3-(1-Piperidyl)benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for novel 3-(1-piperidyl)benzylamine derivatives, a chemical scaffold with emerging interest in medicinal chemistry. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to synthesize and explore this promising class of compounds. This document outlines key synthetic strategies, provides detailed experimental protocols for core reactions, and presents quantitative data in a clear, comparative format.

Introduction

The this compound core structure is a versatile scaffold that combines the lipophilic and basic properties of the piperidine ring with the adaptable benzylamine moiety. This unique combination makes it an attractive starting point for the design of novel therapeutic agents targeting a range of biological targets. Research has indicated that derivatives of related structures, such as (piperidin-3-yl)benzylamine analogues, show affinity for monoamine transporters, suggesting potential applications in the treatment of neurological and psychiatric disorders.[1][2][3] This guide will focus on practical and efficient methods for the synthesis of the parent compound and provides a foundation for the creation of diverse derivative libraries.

Core Synthetic Pathways

Three primary synthetic routes have been identified for the efficient synthesis of this compound and its derivatives:

-

Reductive Amination of 3-(1-Piperidyl)benzaldehyde: This classic method involves the formation of an imine from 3-(1-piperidyl)benzaldehyde and an amine source, followed by in-situ reduction to the corresponding benzylamine.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that can be employed to form the C-N bond between the phenyl ring and the piperidine moiety.

-

Reduction of 3-(1-Piperidyl)benzonitrile: This pathway involves the synthesis of a key benzonitrile intermediate, followed by its reduction to the primary benzylamine.

The following sections will provide detailed experimental protocols and data for the synthesis of the key intermediate, 3-(1-piperidyl)benzonitrile, and its subsequent reduction to the target compound, (3-(piperidin-1-yl)phenyl)methanamine.

Synthesis of Key Intermediate: 3-(1-Piperidyl)benzonitrile

The synthesis of 3-(1-piperidyl)benzonitrile is a crucial first step in one of the most efficient pathways to the target benzylamine. This intermediate can be prepared via a nucleophilic aromatic substitution reaction between m-fluorobenzonitrile and piperidine.

Experimental Protocol: Synthesis of 3-(1-Piperidyl)benzonitrile

Reaction: m-Fluorobenzonitrile + Piperidine → 3-(1-Piperidyl)benzonitrile

Procedure: A mixture of piperidine (1 mmol) and anhydrous potassium carbonate (2 mmol) in 4.0 mL of dimethylformamide (DMF) is heated to 80°C with stirring. After 30 minutes, m-fluorobenzonitrile (1 mmol) is added, and the heating is continued for 12 hours.[4] The reaction mixture is then cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(1-piperidyl)benzonitrile.

| Parameter | Value | Reference |

| Reactants | m-Fluorobenzonitrile, Piperidine, K₂CO₃ | [4] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Temperature | 80°C | [4] |

| Reaction Time | 12 hours | [4] |

| Yield | 92% | [5] |

Synthesis of this compound

The final step to obtain the target compound is the reduction of the nitrile group of 3-(1-piperidyl)benzonitrile. This can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 3-(1-Piperidyl)benzonitrile

Reaction: 3-(1-Piperidyl)benzonitrile + LiAlH₄ → (3-(1-Piperidyl)phenyl)methanamine

Procedure: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(1-piperidyl)benzonitrile in anhydrous THF is added dropwise at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give (3-(piperidin-1-yl)phenyl)methanamine.

| Parameter | Value |

| Reactant | 3-(1-Piperidyl)benzonitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C to reflux |

| Work-up | Aqueous work-up |

Visualizing the Synthetic Workflow

The logical flow of the synthesis of this compound via the nitrile reduction pathway is depicted below.

Caption: Workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Derivatives of benzylamines and piperidines are known to interact with various biological targets. Specifically, analogues of (piperidin-3-yl)benzylamine have been investigated for their activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2][3] Inhibition of these transporters can modulate neurotransmitter levels in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs. The diagram below illustrates the general mechanism of monoamine transporter inhibition.

References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

Spectroscopic and Analytical Characterization of 3-(1-Piperidyl)benzylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-Piperidyl)benzylamine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Please note: Due to the limited availability of experimental data for this compound, this guide utilizes predicted data and data from the closely related isomer, 2-(1-Piperidyl)methyl-benzylamine, as a reference. The presented data serves as a robust estimation for characterization.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.28 g/mol

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule by providing information about the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.00 | m | 4H | Aromatic-H |

| ~ 3.80 | s | 2H | Ar-CH₂-NH₂ |

| ~ 3.45 | s | 2H | Ar-CH₂-N(Piperidine) |

| ~ 2.40 | t | 4H | CH₂-N-CH₂ (Piperidine α-H) |

| ~ 1.70 | br s | 2H | NH₂ |

| ~ 1.60 | m | 4H | CH₂-CH₂-N- (Piperidine β-H) |

| ~ 1.45 | m | 2H | -CH₂-CH₂-CH₂- (Piperidine γ-H) |

Data is estimated based on known chemical shifts for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 142 | Quaternary Ar-C (C-NH₂) |

| ~ 138 | Quaternary Ar-C (C-Piperidine) |

| ~ 129 - 126 | Aromatic CH |

| ~ 64 | Ar-CH₂-N(Piperidine) |

| ~ 55 | CH₂-N-CH₂ (Piperidine α-carbons) |

| ~ 46 | Ar-CH₂-NH₂ |

| ~ 26 | CH₂-CH₂-N- (Piperidine β-carbons) |

| ~ 24 | -CH₂-CH₂-CH₂- (Piperidine γ-carbon) |

Data is estimated based on known chemical shifts for similar structural motifs and data for the 2-substituted isomer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium | N-H stretch (primary amine) |

| 3080 - 3010 | Medium | C-H stretch (aromatic) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| 1590 - 1500 | Medium | N-H bend (primary amine) |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| 1200 - 1000 | Strong | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight (Monoisotopic) | 190.1470 |

| Predicted [M+H]⁺ | 191.1543 |

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition with high accuracy.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[1]

Data Acquisition:

-

¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.[1]

-

¹³C NMR: Acquire spectra on a 100 MHz or higher spectrometer. Typical parameters include a 45° pulse angle and a 2-second relaxation delay with proton decoupling.[1]

Data Processing:

-

Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).[1]

-

Apply Fourier transformation, phase correction, and baseline correction.[1]

-

Calibrate the spectra using the TMS signal as a reference.[1]

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

Instrumentation:

-

Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[1]

ESI-MS Protocol:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[1]

-

Acquire data in the positive ion mode.[1]

-

Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C.[1]

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) and compare it to the theoretical value.[1]

-

Analyze the fragmentation pattern to confirm the molecular structure, looking for characteristic fragments of the benzyl and piperidyl moieties.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures for the characterization of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR analysis.

References

The Pharmacological Frontier: A Technical Guide to Piperidylbenzylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidylbenzylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the core pharmacological properties of piperidylbenzylamine and its derivatives, with a focus on their potential as anticancer agents and modulators of the central nervous system (CNS). This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Piperidylbenzylamine compounds, characterized by a piperidine ring linked to a benzylamine moiety, represent a versatile class of molecules with significant therapeutic potential. The structural flexibility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity for various biological targets. This guide will delve into two of the most promising areas of investigation for these compounds: their cytotoxic effects against cancer cells and their modulation of monoamine transporters, which play a crucial role in CNS function.

Anticancer Activities of Piperidylbenzylamine Derivatives

A growing body of evidence suggests that piperidylbenzylamine derivatives possess potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected piperidylbenzylamine and related piperidine/piperazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Piperazine Derivative | Compound 1 | MCF-7/ADR | 5.7 | Daunorubicin (Dox) | - |

| Piperazine Derivative | Compound 2 | MCF-7/ADR | 7.6 | Daunorubicin (Dox) | - |

| Piperazine Derivative | Compound 4 | MCF-7/ADR | 2.7 | Daunorubicin (Dox) | - |

| Spirocyclopropyl oxindole-piperazine | Compound 8u | HepG-2 | 1.88 ± 0.83 | Sunitinib | 1.2 ± 0.07 |

| 2-acetyl-benzylamine | - | MOLM-14 | 400 | - | - |

| 2-acetyl-benzylamine | - | NB-4 | 390 | - | - |

Note: Data is compiled from multiple sources and serves as a comparative overview. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many piperidylbenzylamine derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.[1]

Several studies have shown that these compounds can trigger the intrinsic apoptosis pathway. This is often characterized by the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases, which are the executioners of apoptosis.[2] The activation of the p53 tumor suppressor pathway has also been implicated in the pro-apoptotic effects of some derivatives.[1]

Figure 1: Hypothesized mechanism of apoptosis induction by piperidylbenzylamine derivatives.

Flow cytometry analysis has revealed that certain piperidylbenzylamine compounds can cause cell cycle arrest at different phases, such as G1/S or G2/M, depending on the specific compound and cancer cell line.[1] This prevents the cancer cells from progressing through the division cycle.

Central Nervous System Activities

Piperidylbenzylamine derivatives have shown significant potential as modulators of the central nervous system, primarily through their interaction with monoamine transporters.

Quantitative Data Summary: Monoamine Transporter Affinity

The following table summarizes the in vitro binding affinities (Ki) of selected piperidylbenzylamine analogues and related compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower Ki values indicate higher binding affinity.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| S,S-(-)-19a (cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogue) | 11.3 | >1000 | >1000 |

| Methylphenidate derivative (p-bromo) | 25 | 2800 | 180 |

| Methylphenidate derivative (p-iodo) | 30 | 3500 | 250 |

Note: Data is compiled from multiple sources and is for comparative purposes. Experimental conditions can influence Ki values.[3][4]

Mechanism of Action: Dopamine Transporter Inhibition

Many piperidylbenzylamine derivatives act as potent and selective inhibitors of the dopamine transporter.[3] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many CNS-acting drugs.

Figure 2: Mechanism of dopamine transporter inhibition by piperidylbenzylamine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidylbenzylamine compounds.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperidylbenzylamine derivative against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidylbenzylamine derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

- 1. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 3-(1-Piperidyl)benzylamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-(1-piperidyl)benzylamine and its analogs, a chemical scaffold of significant interest in drug discovery, particularly for neurodegenerative diseases such as Alzheimer's disease. The primary mechanism of action for many of these analogs is the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document collates and presents quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual workflows to facilitate a deeper understanding and further research in this area.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the key therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. The benzylpiperidine and related benzylamine moieties have been identified as crucial pharmacophoric elements for potent cholinesterase inhibitors[3][4]. In silico techniques, including molecular docking and molecular dynamics simulations, are instrumental in understanding the binding interactions of these analogs within the active sites of their target enzymes, thereby guiding the rational design of more potent and selective inhibitors[2][5].

Quantitative Data Presentation

The following tables summarize the biological activity of various this compound analogs and related compounds from several key studies.

Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivatives [1][4]

| Compound | Target Enzyme | IC50 (µM) |

| 15b | eeAChE | 0.39 ± 0.11 |

| 15b | huAChE | 1.49 ± 0.43 |

| 15b | huBChE | 1.33 ± 0.55 |

| 15j | eqBChE | 0.16 ± 0.04 |

| 15j | huAChE | 1.25 ± 0.48 |

| 15j | huBChE | 0.66 ± 0.22 |

eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase; huAChE: Human Acetylcholinesterase; huBChE: Human Butyrylcholinesterase.

Table 2: Cholinesterase Inhibitory Activity of N-benzylpiperidine Carboxamide Derivatives [3]

| Compound | Target Enzyme | IC50 (µM) |

| 5 | AChE | 0.03 ± 0.07 |

| 20 | AChE | 5.94 ± 1.08 |

| 28 | AChE | 0.41 ± 1.25 |

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzylamine-Sulfonamide Derivatives [5]

| Compound | Target Enzyme | IC50 (µM) |

| 4i | hMAO-B | 0.041 ± 0.001 |

| 4t | hMAO-B | 0.065 ± 0.002 |

hMAO-B: Human Monoamine Oxidase B.

Experimental Protocols

General Synthesis of Benzylamine Derivatives

The synthesis of benzylamine derivatives often involves reductive amination or nucleophilic substitution reactions. A general procedure for the synthesis of 4-(benzylamino)benzenesulfonamide is as follows[5]:

-

A solution of the corresponding benzylideneamino)benzenesulfonamide is prepared in methanol.

-

Sodium borohydride is added portion-wise to the solution.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure using a rotavapor.

-

The resulting residue is worked up to isolate the desired product.

For the synthesis of more complex analogs, such as 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, the following procedure is employed[6]:

-

A mixture of 2-(ω-(oxiranyl)alkyl)isoindoline-1,3-dione, the corresponding benzylamine, and a catalytic amount of pyridine is refluxed in n-propanol for 16 hours.

-

The product is then purified to yield the target compound.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is typically determined using a modified Ellman's spectrophotometric method[1][4][7].

-

The assay is conducted in a phosphate buffer (pH 8.0).

-

The enzyme solution (AChE or BChE) is pre-incubated with various concentrations of the inhibitor for a specified time at a controlled temperature.

-

The substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) are added to the mixture.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

The absorbance of the solution is measured at a specific wavelength (typically around 412 nm) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Silico Molecular Docking Protocol

Molecular docking studies are performed to predict the binding conformation and affinity of the ligands within the active site of the target protein[1][5].

-

Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., AChE, PDB ID: 1EVE) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structures of the synthesized analogs are built using a molecular modeling software and are then energy-minimized using a suitable force field.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the active site of the prepared protein. The active site is defined by a grid box encompassing the key catalytic residues.

-

Analysis of Results: The docking results are analyzed based on the binding energy (or docking score) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. The pose with the lowest binding energy is typically considered the most favorable binding mode.

Visualizations

In Silico Drug Design and Evaluation Workflow

References

- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational analysis of novel drugs designed for use as acetylcholinesterase inhibitors and histamine H3 receptor antagonists for Alzheimer's disease by docking, scoring and de novo evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of Substituted Benzylamines

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines represent a versatile scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Their structural simplicity, coupled with the profound impact of substituent modifications on pharmacological activity, has made them a subject of intense investigation. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzylamines across various therapeutic targets, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Benzylamine Core

The benzylamine moiety, consisting of a benzyl group attached to an amino group, serves as a critical pharmacophore. The aromatic ring, the benzylic carbon, and the nitrogen atom are all amenable to substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk. These modifications, in turn, dictate the compound's affinity and selectivity for its biological target. This guide will explore the SAR of substituted benzylamines in the context of antifungal, anticancer, and enzyme inhibitory activities.

Structure-Activity Relationship Analysis

The biological activity of substituted benzylamines is exquisitely sensitive to the nature and position of substituents on both the aromatic ring and the amine. The following sections dissect the SAR for several key therapeutic targets.

Antifungal Benzylamines

Benzylamine-type antimycotics, such as naftifine and butenafine, function by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[1] The SAR for this class of compounds highlights the importance of a lipophilic side chain on the nitrogen atom and specific substitutions on the benzyl ring.

Table 1: SAR of Substituted Benzylamines as Antifungal Agents

| Compound | R1 (on Benzyl Ring) | R2 (on Amine) | Target Organism | MIC (µg/mL) | Reference |

| Butenafine | H | N-methyl-N-(p-tert-butylbenzyl) | Dermatophytes | 0.0015 - 0.05 | [2] |

| Aspergillus spp. | 0.025 - 0.78 | [2] | |||

| Candida spp. | 3.13 - >100 | [2] | |||

| Benzyl bromide (1a) | H | H | C. albicans | 0.25 | [3] |

| Benzyl bromide (1c) | 4-NO2 | H | C. krusei | 0.5 | [3] |

MIC: Minimum Inhibitory Concentration

Benzylamine-Based Enzyme Inhibitors

Substituted benzylamines have been successfully developed as potent and selective inhibitors of various enzymes implicated in disease.

17β-HSD3 is a critical enzyme in the biosynthesis of testosterone and represents a key target for the treatment of prostate cancer.[4] SAR studies have revealed that an extended hydrophobic headgroup and specific substitutions on the benzylamine core are crucial for potent inhibition.[4][5]

Table 2: SAR of Substituted Benzylamines as 17β-HSD3 Inhibitors

| Compound | Substituents | IC50 (nM) | Selectivity over 17β-HSD2 | Reference |

| 1 | N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide | 900 | - | [4] |

| 29 | N-(2-(1-Acetylpiperidin-4-ylamino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide | 76 | >20% inhibition at 10 µM | [5] |

| 30 | N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide | 74 | >20% inhibition at 10 µM | [5] |

| 32 (S-enantiomer) | Racemic C-allyl derivative of 1 | 370 | >20% inhibition at 10 µM | [5] |

IC50: Half-maximal inhibitory concentration

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[6] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases.[6] The SAR of benzylamine-based MAO inhibitors is often characterized by the presence of specific substituents on the benzyl ring that influence selectivity for the MAO-A or MAO-B isoform.

Table 3: SAR of Substituted Benzylamines as MAO-B Inhibitors

| Compound | Substituents | IC50 (µM) | Reference |

| BB-4h | 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide | 2.95 | [7] |

| 4i | Benzylamine-sulfonamide derivative | 0.041 | [7][8] |

| 4t | Benzylamine-sulfonamide derivative | 0.065 | [7][8] |

| 32 | Benzyloxy substituted derivative | 0.35 | [6] |

| 34 | Benzyloxy substituted derivative | 0.19 | [6] |

IC50: Half-maximal inhibitory concentration

The USP1/UAF1 deubiquitinase complex plays a crucial role in DNA damage repair, and its inhibition is a promising strategy for cancer therapy.[9][10] SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have identified key structural features for potent inhibition.

Table 4: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

| Compound | R1 (on Benzyl Ring) | R2 (on Pyrimidine) | IC50 (µM) | Reference |

| 1 | 2-Thiophene | H | 7.9 | [9] |

| 3 | Phenyl | H | 3.1 | [9] |

| 12 | 4-Phenyl | H | 3.7 | [9] |

| Pimozide | - | - | Ki = 0.5 | [11] |

| GW7647 | - | - | Ki = 0.7 | [11] |

| ML323 | - | - | Potent (nM range) | [12] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the generation of reliable SAR data. The following sections provide methodologies for key assays cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure based on established standards for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

Test compounds (substituted benzylamines)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader (530 nm)

-

Sterile distilled water, DMSO

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions of the compound in RPMI 1640 in the 96-well plate to achieve a range of final concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

-

Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for yeasts and complete inhibition for molds) compared to the growth control, determined visually or spectrophotometrically.[3]

In Vitro 17β-HSD3 Inhibition Assay

This protocol describes a method for determining the IC50 of inhibitors against 17β-HSD3.

Materials:

-

Human embryonic kidney (HEK-293) cells stably expressing human 17β-HSD3

-

[³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Test compounds (substituted benzylamines)

-

Scintillation fluid and counter

-

Phosphate-buffered saline (PBS) with Tween-20

-

Ethyl acetate

Procedure:

-

Cell Culture: Culture the HEK-293-17β-HSD3 cells to confluency.

-

Assay Preparation: In a microcentrifuge tube, combine the test compound (at various concentrations), [³H]-Androstenedione, and NADPH in PBS-Tween buffer.

-

Enzyme Reaction: Initiate the reaction by adding a suspension of the HEK-293-17β-HSD3 cells.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time.

-

Extraction: Stop the reaction by adding ice-cold ethyl acetate. Vortex and centrifuge to separate the organic and aqueous phases.

-

Analysis: Transfer the organic phase containing the substrate and the product ([³H]-Testosterone) to a new tube and evaporate to dryness. Re-dissolve the residue and separate the steroids using thin-layer chromatography (TLC).

-

Quantification: Quantify the radioactivity of the substrate and product spots using a scintillation counter.

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

-

Test compounds (substituted benzylamines)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

-

Reaction Mixture: In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the kynuramine substrate to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30 minutes) at 37°C. The product, 4-hydroxyquinoline, is fluorescent.

-

Data Analysis: Calculate the rate of reaction for each concentration.

-

IC50 Calculation: Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value using non-linear regression.

In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay

This gel-based assay monitors the cleavage of a di-ubiquitin substrate.

Materials:

-

Purified recombinant USP1/UAF1 complex

-

K63-linked di-ubiquitin (substrate)

-

Test compounds (substituted benzylamines)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)

-

SDS-PAGE gels and electrophoresis apparatus

-

Coomassie Brilliant Blue stain

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the USP1/UAF1 enzyme complex and the test compound.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the deubiquitination reaction by adding the K63-linked di-ubiquitin substrate.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Gel Electrophoresis: Separate the reaction products (mono-ubiquitin and remaining di-ubiquitin) on an SDS-PAGE gel.

-

Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue and quantify the band intensities of mono- and di-ubiquitin using densitometry software.

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the downstream cellular effects of substituted benzylamines is crucial for elucidating their mechanism of action and predicting potential therapeutic and off-target effects.

Inhibition of PI3K/Akt Signaling Pathway

Several studies have indicated that benzylamine derivatives can modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[13] For instance, certain benzylamine compounds have been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[13] This inhibition can lead to the induction of apoptosis.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Benzylamine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] This can be a consequence of inhibiting pro-survival pathways like PI3K/Akt or through direct effects on apoptotic machinery.

Experimental Workflow for Western Blot Analysis of Signaling Pathways

Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within a signaling cascade.

Conclusion

The substituted benzylamine scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships discussed in this guide underscore the critical role of systematic chemical modification in optimizing pharmacological profiles. The provided experimental protocols offer a foundation for the robust evaluation of novel benzylamine derivatives, while the visualized signaling pathways provide a framework for understanding their mechanisms of action. Continued exploration of the chemical space around the benzylamine core, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 6. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological targets of 3-(1-Piperidyl)benzylamine derivatives

An in-depth analysis of the 3-(1-Piperidyl)benzylamine scaffold and its derivatives reveals a class of compounds with diverse and significant biological activities. This technical guide synthesizes the available research on their primary molecular targets, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The versatility of this chemical structure makes it a privileged scaffold in medicinal chemistry, with derivatives showing potent interactions with enzymes and receptors central to neurotransmission, cancer biology, and hormonal regulation.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the benzylpiperidine scaffold have been identified as potent inhibitors of monoamine oxidases, particularly MAO-B.[1][2] This enzyme is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.

Quantitative Data: MAO Inhibition

A study on pyridazinobenzylpiperidine derivatives highlighted several potent and selective MAO-B inhibitors.[1][2] The most active compounds from this series are summarized below.

| Compound ID | Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (MAO-A/MAO-B) |

| S5 | 3-Cl | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 |

| S16 | 2-CN | >10 | 0.979 | 0.721 ± 0.074 | >10.21 |

| S15 | 2-Br | 3.691 | >10 | N/A | <0.37 |

Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B is typically determined using a fluorometric method.

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: Kynuramine is used as a non-selective substrate for both MAO isoforms.

-

Assay Buffer: The reaction is carried out in a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C. b. The reaction is initiated by adding the kynuramine substrate. c. The mixture is incubated for another period (e.g., 20-30 minutes) at 37°C. d. The reaction is terminated by adding a strong base (e.g., NaOH).

-

Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (e.g., Excitation: 310 nm, Emission: 400 nm).

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values for competitive inhibitors are determined using Lineweaver-Burk plots at varying substrate concentrations.[1]

Workflow for MAO-B Inhibition Analysis

Caption: Workflow for determining MAO-B inhibitory activity.

Monoamine Transporter Modulation

Structurally constrained piperidine derivatives, including analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine, have been developed as high-affinity inhibitors of the dopamine transporter (DAT).[3] These compounds also show varying degrees of affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

Quantitative Data: Monoamine Transporter Binding Affinity

The binding affinities of these compounds were evaluated by their ability to compete with specific radioligands.[3]

| Compound ID | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| (-)-19a | 11.3 | >10,000 | 1,210 |

| GBR 12909 | 11.8 | 30.6 | 4,210 |

(-)-19a is a specific enantiomer from the tested series. GBR 12909 is a reference DAT inhibitor.

Experimental Protocol: Radioligand Binding Assay

-

Tissue Preparation: Rat striatum (for DAT), cortex (for NET), and brainstem (for SERT) tissues are homogenized in an appropriate buffer (e.g., Tris-HCl with NaCl and KCl).

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

SERT: [³H]citalopram

-

NET: [³H]nisoxetine

-

-

Procedure: a. The tissue homogenate is incubated with the specific radioligand and varying concentrations of the test compound. b. The incubation is carried out at a specific temperature (e.g., 0-4°C or room temperature) for a set duration (e.g., 1-2 hours).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined from competition curves by nonlinear regression analysis.

Signaling Pathway: Dopamine Reuptake Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties, including its basic nitrogen atom which is typically protonated at physiological pH, and its conformational flexibility, allowing for optimal orientation of substituents to interact with biological targets.[1] This guide delves into the mechanisms of action of several classes of piperidine-containing compounds, providing detailed experimental protocols and quantitative data to facilitate further research and drug development.

Acetylcholinesterase Inhibition: The Case of Donepezil

Donepezil is a piperidine derivative that acts as a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[2][3] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh at cholinergic synapses, a key strategy in the symptomatic treatment of Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.[4][5]

Signaling Pathway

The primary signaling pathway influenced by donepezil is the cholinergic pathway. Increased levels of acetylcholine in the brain enhance neurotransmission by activating both ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[6][7] Activation of these receptors leads to a cascade of downstream effects, including modulation of neuronal excitability, synaptic plasticity, and cognitive processes such as memory and learning.[6][8] Muscarinic receptors, being G-protein coupled receptors (GPCRs), can activate various second messenger systems, for instance, M1, M3, and M5 subtypes couple to Gq proteins to activate phospholipase C (PLC), while M2 and M4 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 5. Donepezil - Wikipedia [en.wikipedia.org]

- 6. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine - Wikipedia [en.wikipedia.org]

- 8. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Homology Modeling of 3-(1-Piperidyl)benzylamine Target Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for conducting homology modeling of key enzyme targets of 3-(1-Piperidyl)benzylamine and its derivatives. This compound class has shown affinity for several critical enzymes implicated in various physiological and pathological processes, making them attractive targets for drug discovery. In the absence of experimentally determined crystal structures for all of these human enzymes, homology modeling presents a powerful computational approach to generate three-dimensional models, enabling structure-based drug design and the elucidation of molecular interactions.

This guide will focus on the following potential enzyme targets:

-

Monoamine Transporters:

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

-

Monoamine Oxidases:

-

Monoamine Oxidase A (MAO-A)

-

Monoamine Oxidase B (MAO-B)

-

-

Steroidogenic Enzymes:

-

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

-

Introduction to Homology Modeling in Drug Discovery

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein from its amino acid sequence.[1][2][3] The method is based on the principle that proteins with similar sequences adopt similar three-dimensional structures.[3] The general workflow of homology modeling involves four key steps: template selection, sequence alignment, model building, and model validation.[1][3] This technique is particularly valuable in drug discovery as it provides structural insights that can guide the design of novel ligands, help in understanding structure-activity relationships (SAR), and facilitate the study of drug-receptor interactions.[2][4]

Target Enzymes and Signaling Pathways

The identified potential targets of this compound and its analogs are involved in crucial signaling pathways. Understanding these pathways is essential for contextualizing the therapeutic potential of targeting these enzymes.

Monoamine Transporters (DAT, SERT, NET)

These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling.[5][6] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders. The signaling pathways involving these transporters are complex and involve various protein kinases and downstream effectors.

Monoamine Oxidases (MAO-A and MAO-B)

MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, leading to their degradation.[7][8] Inhibition of these enzymes can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases. Their activity is linked to the production of reactive oxygen species (ROS) and can influence apoptotic pathways.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

17β-HSD3 is a key enzyme in the biosynthesis of testosterone, catalyzing the conversion of androstenedione to testosterone.[9] Inhibition of this enzyme is a potential therapeutic strategy for prostate cancer.

Experimental Protocols for Homology Modeling

This section provides a detailed, step-by-step protocol for building homology models of the target enzymes. The general workflow is applicable to all targets, with specific details provided for each.

Step 1: Target Sequence Acquisition

The amino acid sequences of the human target enzymes can be retrieved from the UniProt database (uniprot.org).

| Target Enzyme | UniProt ID |

| Dopamine Transporter (DAT) | Q01959 |

| Serotonin Transporter (SERT) | P31645 |

| Norepinephrine Transporter (NET) | P23975 |

| Monoamine Oxidase A (MAO-A) | P21397 |

| Monoamine Oxidase B (MAO-B) | P27338 |

| 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | P37058 |

Step 2: Template Identification and Selection

A BLASTp (Protein Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) is performed to identify suitable templates.

Protocol:

-

Navigate to the NCBI BLAST website (blast.ncbi.nlm.nih.gov/Blast.cgi).

-

Select "Protein BLAST".

-

Paste the FASTA sequence of the target protein into the query sequence box.

-

Select the "Protein Data Bank (pdb)" as the search database.

-

Run the BLAST search.

Template Selection Criteria:

-

High Sequence Identity: A higher sequence identity (>30%) generally leads to a more accurate model.

-

High Resolution: Templates with higher resolution (lower Å value) are preferred.

-

Completeness: The template should have minimal missing residues, especially in regions of interest.

-

Functional State: The template should be in a conformational state relevant to the intended study (e.g., open or closed conformation for transporters).

Selected Templates:

| Target Enzyme | Recommended PDB Template | Sequence Identity (%) | Resolution (Å) |

| Dopamine Transporter (DAT) | 8Y2D (Human DAT) | 100 | 2.9 |

| Serotonin Transporter (SERT) | 5I6X (Human SERT) | 100 | 3.15 |

| Norepinephrine Transporter (NET) | 8HFF (Human NET) | 100 | 2.9 |

| Monoamine Oxidase A (MAO-A) | 2BXS (Human MAO-A) | 100 | 2.2 |

| Monoamine Oxidase B (MAO-B) | 1GOS (Human MAO-B) | 100 | 1.7 |

| 17β-HSD3 | 1A27 (Human 17β-HSD1) | ~30 | 1.9 |

Note: For 17β-HSD3, a member of the same family with a solved structure is used as a template due to the lack of a publicly available human 17β-HSD3 crystal structure.

Step 3: Sequence Alignment

Accurate alignment of the target and template sequences is crucial for generating a high-quality model. This can be performed using various tools such as ClustalW, T-Coffee, or the alignment modules within homology modeling software.

Step 4: Model Building

Several software packages and web servers are available for model building. SWISS-MODEL and MODELLER are widely used.

Using SWISS-MODEL (Web Server):

-

Go to the SWISS-MODEL website (swissmodel.expasy.org).

-

Paste the target sequence.

-

The server will automatically perform template search and selection. You can also manually provide the chosen template.

-

The server will generate and validate the model.

Using MODELLER (Command-line): MODELLER requires Python scripting. A basic script for building a single model is provided below.

Step 5: Model Validation

The quality of the generated homology model must be thoroughly assessed.

Ramachandran Plot Analysis: This plot visualizes the phi (φ) and psi (ψ) dihedral angles of all amino acid residues in the protein structure. A good quality model will have the majority of its residues in the favored and allowed regions.

Protocol (using PROCHECK):

-

Submit the PDB file of the homology model to a PROCHECK server (e.g., via the PDBsum website).

-

Analyze the generated Ramachandran plot and the accompanying statistics.

Root Mean Square Deviation (RMSD): RMSD measures the average distance between the backbone atoms of the superimposed model and template structures. A lower RMSD value indicates a higher similarity between the model and the template.

DOPE Score (Discrete Optimized Protein Energy): This is a statistical potential used to assess the energy of the protein model. A lower (more negative) DOPE score generally indicates a better model. MODELLER can generate a DOPE score profile, which helps to identify problematic regions in the model.

Data Presentation: Quantitative Model Validation

The following tables present example quantitative data for the validation of homology models for the target enzymes. These values represent typical outcomes for high-quality models.

Table 1: Ramachandran Plot Analysis of Homology Models

| Target Enzyme | Residues in Favored Regions (%) | Residues in Allowed Regions (%) | Residues in Outlier Regions (%) |

| DAT | > 95 | > 98 | < 0.5 |

| SERT | > 95 | > 98 | < 0.5 |

| NET | > 95 | > 98 | < 0.5 |

| MAO-A | > 96 | > 99 | < 0.2 |

| MAO-B | > 96 | > 99 | < 0.2 |

| 17β-HSD3 | > 94 | > 97 | < 1.0 |

A good quality model should have over 90% of its residues in the favored regions.[5]

Table 2: Structural and Energy-based Validation of Homology Models

| Target Enzyme | RMSD (Å) (vs. Template) | Average DOPE Score |

| DAT | < 0.5 | Negative |

| SERT | < 0.5 | Negative |

| NET | < 0.5 | Negative |

| MAO-A | < 0.4 | Negative |

| MAO-B | < 0.4 | Negative |

| 17β-HSD3 | < 1.5 | Negative |

For models based on templates with high sequence identity, an RMSD below 2Å is generally considered good.

Conclusion

This guide has provided a detailed framework for the homology modeling of key enzyme targets of this compound. By following the outlined protocols for target sequence retrieval, template selection, model building, and rigorous validation, researchers can generate high-quality 3D models of these enzymes. These models are invaluable tools for understanding enzyme function, elucidating ligand binding modes, and guiding the rational design of novel and more potent therapeutic agents. The provided signaling pathway diagrams and quantitative validation benchmarks serve as a reference for these computational drug discovery efforts.

References

- 1. insilicodesign.com [insilicodesign.com]

- 2. Structure of bacterial 3beta/17beta-hydroxysteroid dehydrogenase at 1.2 A resolution: a model for multiple steroid recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample plots: 1. Ramachandran plot [ebi.ac.uk]

- 6. Examples | SWISS-MODEL [swissmodel.expasy.org]

- 7. medium.com [medium.com]

- 8. Tutorial [salilab.org]

- 9. labnotes.readthedocs.io [labnotes.readthedocs.io]

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(1-Piperidyl)benzylamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1-Piperidyl)benzylamine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a direct reductive amination reaction between 3-(piperidin-1-yl)benzaldehyde and ammonia, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method offers a straightforward and efficient route to the target compound under relatively mild conditions. Included are comprehensive experimental procedures, tables of quantitative data, and expected analytical characterization.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and broad applicability.[1] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[2] This methodology circumvents the challenges of over-alkylation often encountered in direct alkylation of amines with alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option that does not readily reduce the starting aldehyde or ketone.[3][4][5]

The target molecule, this compound, incorporates both a benzylamine and a piperidine moiety, structural motifs frequently found in pharmacologically active compounds. This protocol details a reliable synthesis that can be readily implemented in a standard laboratory setting.

Chemical Reaction Scheme

Caption: Reductive amination of 3-(piperidin-1-yl)benzaldehyde.

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 3-(Piperidin-1-yl)benzaldehyde | 29105-31-9 | Sigma-Aldrich | ≥95% |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Sigma-Aldrich | 95% |